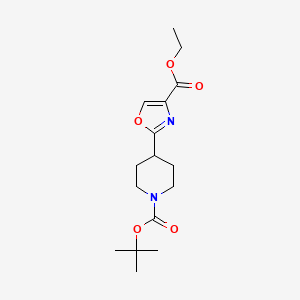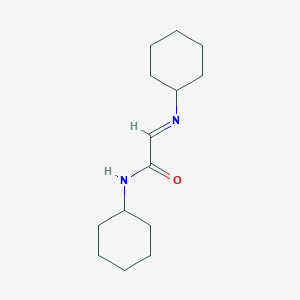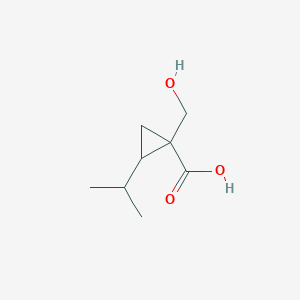
(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate is an organic compound with a complex structure that includes a dioxolane ring and an aminobutenoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate typically involves the reaction of 2-methyl-1,3-dioxolane with a suitable aminobutenoate precursor. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in high purity .
化学反应分析
Types of Reactions
(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, (2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their anti-inflammatory or antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and versatility make it suitable for various industrial processes .
作用机制
The mechanism of action of (2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The dioxolane ring and aminobutenoate moiety can interact with different functional groups in the target molecules, leading to the desired biological or chemical effects .
相似化合物的比较
Similar Compounds
2-Methyl-1,3-dioxolane: A simpler compound with a similar dioxolane ring structure.
3-Aminobut-2-enoic acid: Contains the aminobutenoate moiety but lacks the dioxolane ring.
2-Methyl-1,3-dioxolan-2-yl)methyl acetate: Similar structure but with an acetate group instead of the aminobutenoate moiety.
Uniqueness
(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate is unique due to the combination of the dioxolane ring and the aminobutenoate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
属性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
(2-methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C9H15NO4/c1-7(10)5-8(11)12-6-9(2)13-3-4-14-9/h5H,3-4,6,10H2,1-2H3/b7-5- |
InChI 键 |
BIXPOBRAAZKIJA-ALCCZGGFSA-N |
手性 SMILES |
C/C(=C/C(=O)OCC1(OCCO1)C)/N |
规范 SMILES |
CC(=CC(=O)OCC1(OCCO1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


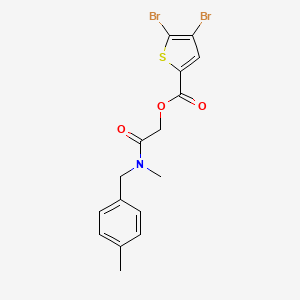
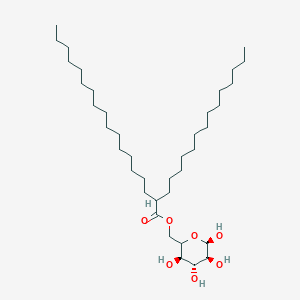
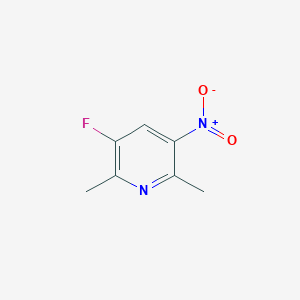
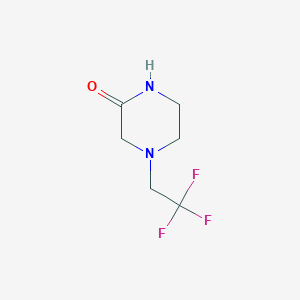
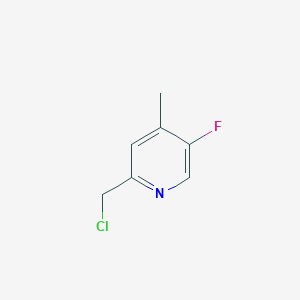
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
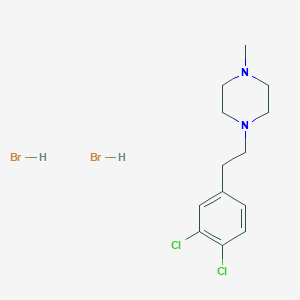

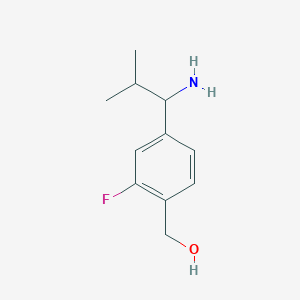
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)
